

Application Notes: Synthesis of 2-Butoxyethyl Oleate via Fischer Esterification

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Compound Focus: 2-Butoxyethyl oleate

CAS No.: 109-39-7

Cat. No.: S1511955

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Chemical Profile of 2-Butoxyethyl Oleate

The table below summarizes the key identifying information and physical properties for **2-butoxyethyl oleate** collected from chemical databases [1] [2] [3].

Property	Value / Description
Preferred Substance Name	2-butoxyethyl oleate [1]
CAS Number	109-39-7 [1] [2] [3]
Molecular Formula	C ₂₄ H ₄₆ O ₃ [1] [2] [3]
Molecular Weight	382.62 g/mol [1] [2] [3]
Density	0.893 g/cm ³ [2] [3]
Boiling Point	462.5 °C at 760 mmHg [2] [3]
Flash Point	168.5 °C [2] [3]

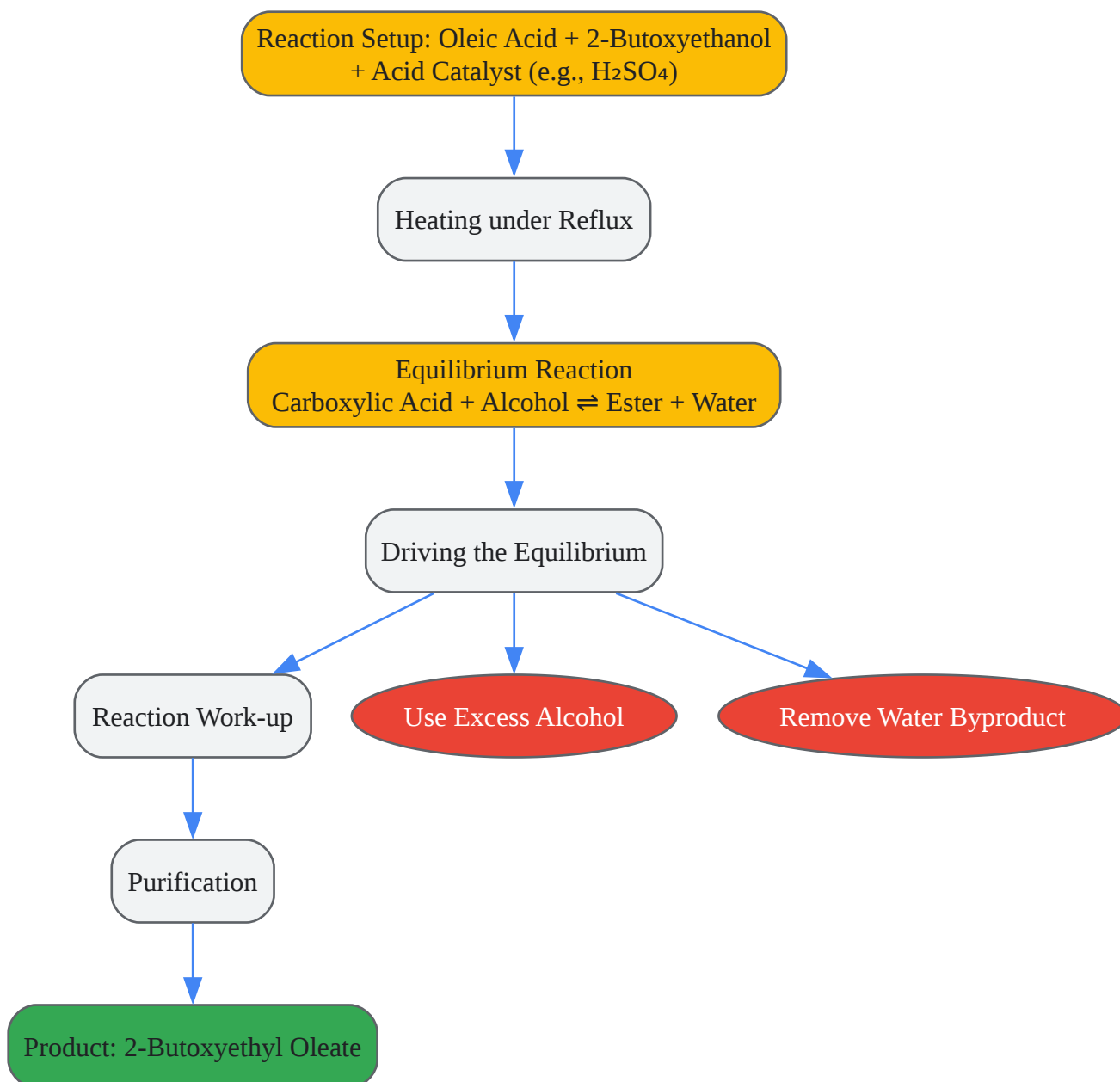
Property	Value / Description
Common Synonyms	Butyl Cellosolve Oleate; Ethylene Glycol Monobutyl Ether Oleate; 9-Octadecenoic acid (Z)-, 2-butoxyethyl ester [1] [2]

Synthetic Methodology: Fischer Esterification

The Fischer esterification is the standard acid-catalyzed reaction for converting a carboxylic acid and an alcohol into an ester [4]. This reaction is an equilibrium process, and driving it to completion is key to achieving high yields.

General Reaction: Oleic Acid + 2-Butoxyethanol \rightleftharpoons 2-Butoxyethyl Oleate + Water

The following diagram illustrates the workflow and key considerations for the synthesis.



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Detailed Experimental Protocol

This protocol is adapted from general Fischer esterification conditions [4]. **Note:** Specific parameters like reaction time and temperature must be optimized for this specific reaction.

Materials:

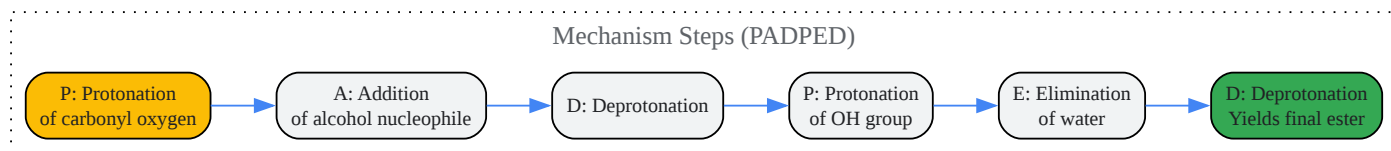
- **Reactants:** Oleic Acid, 2-Butoxyethanol (in excess, e.g., 2-4 molar equivalents)
- **Catalyst:** Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)
- **Equipment:** Round-bottom flask, condenser, heating mantle, separatory funnel, Dean-Stark apparatus (optional but recommended)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a condenser, combine oleic acid (1.0 equivalent), 2-butoxyethanol (e.g., 2.0-4.0 equivalents), and a catalytic amount of acid catalyst (e.g., 1-5 mol% H₂SO₄) [4].
- **Heating and Reflux:** Heat the reaction mixture with stirring under reflux. If using a **Dean-Stark trap**, use a solvent like toluene to form an azeotrope with water, allowing for its continuous removal from the reaction mixture [4].
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction may require several hours to reach completion.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) until effervescence ceases. **Caution:** Add slowly as CO₂ gas is released.
 - Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
- **Purification:**
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
 - Filter off the drying agent and remove the volatile solvents and excess alcohol under reduced pressure using a rotary evaporator.
 - Further purification of the crude ester can be achieved via vacuum distillation.
- **Characterization:** The final product should be characterized and its purity confirmed by techniques such as:
 - Gas Chromatography (GC)
 - Nuclear Magnetic Resonance (NMR) spectroscopy
 - Infrared (IR) spectroscopy

Mechanism of the Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. All steps are reversible, and the mechanism is designated by the acronym **PADPED** [4]. The diagram below illustrates this six-step mechanism.



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Key Considerations for Researchers

- **Driving the Equilibrium:** The core challenge is shifting the equilibrium towards the ester. Using a large excess of the alcohol (2-butoxyethanol) is the most straightforward method. For a more rigorous approach, continuous water removal with a Dean-Stark apparatus is highly effective [4].
- **Safety and Handling:** Concentrated mineral acids like sulfuric acid are highly corrosive and require appropriate personal protective equipment (PPE) and handling in a fume hood.
- **Data Gap Acknowledgement:** The information available from the search is limited to the chemical's identity and general reaction principles. Specific, optimized parameters for this synthesis (ideal temperature, exact molar ratio, reaction time, and published yield) are not available in the retrieved results and must be determined empirically.

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To cite this document: Smolecule. [Application Notes: Synthesis of 2-Butoxyethyl Oleate via Fischer Esterification]. Smolecule, [2026]. [Online PDF]. Available at:

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